1-[4-(4-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one is a complex organic compound with significant implications in medicinal chemistry. The compound's molecular formula is C20H27N7O2, with a molecular weight of approximately 397.5 g/mol. It is classified as a piperazine derivative, which indicates its structural features and potential pharmacological activities.
The compound can be sourced from various chemical suppliers and is often utilized in research settings for its biochemical properties. Its synthesis has been documented in scientific literature, highlighting its relevance in drug discovery and development.
This compound falls under the category of heterocyclic compounds due to the presence of nitrogen-containing rings. It is particularly noted for its interactions with cyclin-dependent kinases, which are crucial in cell cycle regulation.
The synthesis of 1-[4-(4-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one typically involves several key steps:
The synthesis may involve multi-step reactions requiring careful optimization of conditions to achieve high purity and yield. Industrial methods may utilize continuous flow reactors to improve efficiency.
The molecular structure of 1-[4-(4-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one features multiple functional groups that contribute to its biological activity. The presence of a benzothiazole moiety adds to its complexity and potential pharmacological effects.
Key structural data includes:
The compound is primarily studied for its ability to inhibit cyclin-dependent kinase 2 (CDK2), which plays a vital role in cell cycle regulation. This inhibition can lead to cytotoxic effects in various cancer cell lines.
In vitro studies have demonstrated that 1-[4-(4-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one exhibits significant cytotoxicity, making it a candidate for further pharmacological evaluation.
The mechanism of action involves the selective inhibition of CDK2, leading to disrupted cell cycle progression. This action can trigger apoptosis in cancer cells, thereby reducing tumor growth.
Studies indicate that this compound's potency against CDK2 correlates with its structural features, particularly the presence of the benzothiazole group which enhances binding affinity to the kinase.
The compound typically appears as a solid with a purity level around 95%. Specific melting points or boiling points may vary based on synthesis conditions.
Chemical analyses reveal that the compound is stable under standard laboratory conditions but may require specific storage conditions due to its sensitivity to moisture or light.
1-[4-(4-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one has potential applications in:
CAS No.: 6006-95-7
CAS No.: 712349-95-6
CAS No.: 24622-61-5
CAS No.: 13765-95-2
CAS No.:
CAS No.: